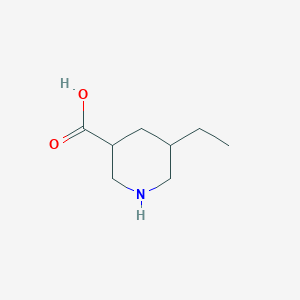
5-Ethylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylpiperidine-3-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids . This compound is characterized by an ethyl group attached to the piperidine ring at the 5th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethylamine with a suitable dicarboxylic acid derivative can lead to the formation of the piperidine ring, followed by further functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group transformations, often employing catalysts and specific reagents to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidone derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Introduction of different substituents at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include piperidone derivatives, alcohols, and various substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Ethylpiperidine-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound with a six-membered ring containing one nitrogen atom.
Nicotinic Acid: A pyridine derivative with a carboxylic acid group, similar in structure but differing in the ring system.
Uniqueness
5-Ethylpiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-ethylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
SEQUQHCLXNUYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CNC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















